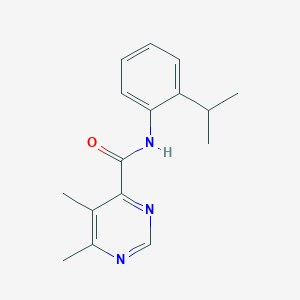

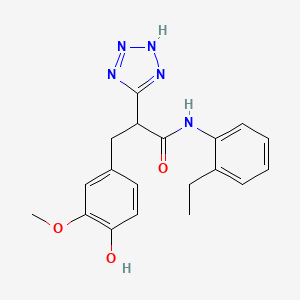

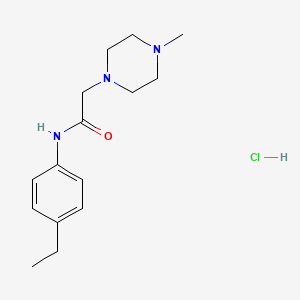

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" is a novel molecule that appears to incorporate structural features from various pharmacologically active compounds. It contains a tetrazole ring, which is a common bioisostere for the carboxylate group and is known for its presence in many drug molecules due to its unique physicochemical properties . The compound also includes a methoxyphenyl group, which is a feature that can be found in compounds with antioxidant properties . Additionally, the presence of an ethylphenyl group might suggest potential interactions with biological targets, as seen in other compounds with similar substituents .

Synthesis Analysis

While the specific synthesis of "N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, derivatives of propanehydrazide have been synthesized and confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . Similarly, naproxen derivatives have been prepared through reactions with different amines . These methods could potentially be adapted for the synthesis of the compound , with careful consideration of the reactivity of the tetrazole ring and the protection of the hydroxy group during the synthesis.

Molecular Structure Analysis

The molecular structure of such a compound would likely be confirmed using spectroscopic techniques. The 1H-NMR and 13C-NMR spectroscopy would provide information about the hydrogen and carbon environments in the molecule, respectively. Mass spectrometry would give the molecular weight and help confirm the molecular formula, while IR spectroscopy would identify functional groups by their characteristic vibrations . The tetrazole ring would show characteristic NMR signals and a distinct mass fragmentation pattern, aiding in the identification of the compound.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The tetrazole ring is known for its participation in click chemistry reactions, which could be utilized for further derivatization or conjugation with biomolecules . The hydroxy group could be involved in hydrogen bonding or could be modified through esterification or etherification reactions. The methoxy group might be less reactive but could influence the electronic properties of the aromatic ring to which it is attached, affecting the molecule's overall reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" would be influenced by its molecular structure. The presence of aromatic rings would likely result in a relatively high degree of lipophilicity, which could affect its solubility and permeability across biological membranes. The tetrazole ring could impart acidic properties, as tetrazoles are known to be weak acids . The hydroxy group would contribute to the compound's solubility in polar solvents and could form hydrogen bonds, affecting its boiling point and melting point. The compound's stability, particularly in the presence of light, heat, or various pH conditions, would be an important consideration for its storage and use in biological experiments.

科学的研究の応用

Antioxidant and Anticancer Activity

A study by Tumosienė et al. (2020) investigated novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. These compounds demonstrated significant antioxidant activities, outperforming known antioxidants like ascorbic acid in some cases. Furthermore, they exhibited notable anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, highlighting their potential in cancer research (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, closely related to the chemical structure . These compounds showed significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests the potential of N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide in developing new antimicrobial agents (Helal et al., 2013).

Gastric Acid Antisecretory Activity

Ueda et al. (1991) explored N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which are structurally similar to the compound , for their potential in treating gastric acid-related disorders. They found these compounds to possess significant antisecretory activity against histamine-induced gastric acid secretion, indicating a possible application in gastrointestinal therapeutics (Ueda et al., 1991).

Platelet Antiaggregating and Hypotensive Activities

Bruno et al. (1991) synthesized N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and related compounds, which have structural elements in common with the compound of interest. These compounds showed promising platelet antiaggregating activity, as well as moderate hypotensive, antiarrhythmic, and antiinflammatory activities, offering potential applications in cardiovascular and anti-inflammatory therapy (Bruno et al., 1991).

特性

IUPAC Name |

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-3-13-6-4-5-7-15(13)20-19(26)14(18-21-23-24-22-18)10-12-8-9-16(25)17(11-12)27-2/h4-9,11,14,25H,3,10H2,1-2H3,(H,20,26)(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMADQQRPNFRZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)

![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)

![16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2501872.png)